6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (tetralin) derivative featuring a fluorine atom at position 6 and a methoxy group at position 7 on the aromatic ring, with a primary amine at position 1 of the tetralin scaffold.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |
InChI Key |
FPLFKUYUTHJOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC(C2=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Classical Organic Synthesis Approach
The classical route involves sequential functionalization of a naphthalene precursor. A representative pathway begins with 1-tetralone as the starting material. Fluorination at the 6-position is achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane at −78°C, yielding 6-fluoro-1-tetralone with 85–90% efficiency . Subsequent methoxylation at the 7-position employs sodium methoxide in methanol under reflux, achieving near-quantitative conversion .
The ketone intermediate is then converted to the amine via reductive amination . This involves treatment with ammonium acetate and sodium cyanoborohydride in methanol at 60°C, followed by hydrochloric acid quenching to isolate the hydrochloride salt . Purification via recrystallization from ethanol/water mixtures enhances purity to >98%.
Key Challenges :
-
Regioselective fluorination requires strict temperature control to avoid polyfluorination byproducts .
-
Methoxylation competes with potential O-demethylation under acidic conditions, necessitating pH monitoring .
Catalytic Hydrogenation of Oxime Intermediates
An alternative method utilizes oxime intermediates derived from ketone precursors. 5-Fluoro-7-methoxy-1-tetralone is treated with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux to form the corresponding oxime . Catalytic hydrogenation with 10% Pd/C under 50 psi H₂ in ethanol reduces the oxime to the primary amine, achieving 86% yield .
Advantages :
-
Avoids harsh reducing agents like LiAlH₄, improving safety .
-
Compatible with acid-sensitive functional groups due to neutral reaction conditions .
Limitations :
Asymmetric Synthesis for Enantiomeric Control
For stereospecific synthesis, chiral resolving agents or enzymatic resolution is employed. In one approach, 2-(3-methoxybenzyl)succinic acid is resolved using (1R,2S)-2-(benzylamino)cyclohexylmethanol , yielding the (R)-enantiomer with >99% ee . Intramolecular Friedel-Crafts alkylation forms the tetrahydronaphthalene core, followed by Hofmann rearrangement to introduce the amine without racemization .
Industrial Applications :
-
Continuous flow reactors enable large-scale production of (R)-6-fluoro-7-methoxy derivatives with 93% ee and 78% yield .
-
Enzymatic cascades using Candida antarctica lipase B achieve kinetic resolution of racemic mixtures, reducing waste.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and throughput. Continuous hydrogenation in fixed-bed reactors with Raney nickel catalysts converts nitro intermediates to amines at 120°C and 30 bar H₂, achieving 95% conversion . Microwave-assisted synthesis reduces reaction times for methoxylation from 12 hours to 45 minutes, enhancing throughput .
Process Optimization Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Fluorination | DAST, −78°C, 4h | 88% | 97% |
| Methoxylation | NaOMe/MeOH, reflux, 6h | 99% | 99% |
| Reductive Amination | NH₄OAc/NaBH₃CN, 60°C, 12h | 82% | 95% |
| Catalytic Hydrogenation | 10% Pd/C, 50 psi H₂, 24h | 86% | 98% |
Purification and Isolation Techniques
Final purification is critical for pharmaceutical-grade material. Recrystallization from ethyl acetate/hexane mixtures removes hydrophobic impurities, while chiral chromatography with cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers . Salt formation with hydrochloric acid improves stability, with the hydrochloride salt exhibiting superior crystallinity .
Analytical Validation :
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted naphthalenes.
Scientific Research Applications
Neurological Disorders
Preliminary studies indicate that 6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may have significant implications in treating neurological disorders. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, which could modulate neurotransmitter release and signaling pathways. This property positions the compound as a candidate for further research in neuropharmacology.
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The presence of fluorine and methoxy groups enhances its binding affinity to biological targets involved in cancer progression.
Study on Neurotransmitter Interaction
A study conducted by researchers focused on the interaction of this compound with serotonin receptors. The results indicated that the compound exhibited a high affinity for the 5-HT_2A receptor subtype. This interaction suggests its potential role as an antidepressant or anxiolytic agent.
Anticancer Efficacy Assessment
In another study assessing its anticancer efficacy, this compound was tested against various cancer cell lines including breast and prostate cancer cells. The compound demonstrated significant cytotoxic effects at micromolar concentrations. Further investigations are warranted to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound with a unique molecular structure characterized by the presence of a fluorine atom and a methoxy group attached to a tetrahydronaphthalene framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders and other therapeutic applications.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 195.23 g/mol
- Boiling Point : Approximately 320.0 ± 42.0 °C (predicted) .
Structural Features
The compound's structure enhances its reactivity and potential biological activity. The fluorine atom at the 6th position and the methoxy group at the 7th position of the naphthalene ring contribute significantly to its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter receptors. Its structural similarity to neurotransmitters suggests that it may modulate neurotransmitter release and signaling pathways.
Potential Therapeutic Applications
- Neurological Disorders : Preliminary studies suggest that this compound may have applications in treating conditions such as depression and anxiety due to its potential to influence serotonin and dopamine pathways.
- Anticancer Activity : Similar compounds have shown promise in anticancer activity, indicating that further research could explore this avenue for this compound .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine at the 6th position | Antimicrobial properties |
| (R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorine instead of chlorine | Potential anticancer activity |
| 5-Methoxy-naphthalene derivatives | No tetrahydronaphthalene structure | Varying biological activities depending on substitutions |
The unique combination of functional groups in this compound may enhance its pharmacological properties compared to these similar compounds .
Studies have focused on understanding how this compound interacts with biological targets:
- Receptor Binding : The presence of fluorine and methoxy groups is believed to enhance binding affinity and selectivity toward neurotransmitter receptors.
- Signal Modulation : The compound may modulate signaling pathways involved in neurotransmitter release and receptor activation .
Study on Antidepressant Activity
A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain .
Anticancer Research
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The IC values were comparable to those of established anticancer drugs, suggesting potential for development as an anticancer agent .
Q & A
Q. Critical Parameters :
- Temperature : Fluorination reactions often require cryogenic conditions (−78°C) to prevent over-substitution .
- Catalysts : Palladium or nickel catalysts improve hydrogenation efficiency during amine formation .
- Purification : HPLC or column chromatography is essential for isolating enantiomerically pure forms (>98% purity) .
Q. Table 1: Representative Synthetic Yields Under Varied Conditions
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination | −78°C, Selectfluor® | 65 | 90 | |
| Methoxylation | NaOMe, DMF, 100°C | 78 | 85 | |
| Amine Reduction | H2 (1 atm), Pd/C, RT | 82 | 95 |
Advanced: How do fluorine and methoxy substituents at positions 6 and 7 influence receptor binding affinity compared to other tetrahydronaphthalene derivatives?
Methodological Answer:
The 6-fluoro and 7-methoxy groups enhance steric and electronic interactions with neurotransmitter receptors. Comparative studies using radioligand binding assays reveal:
- Dopamine Receptors (D2) : Fluorine’s electronegativity increases polar interactions with the receptor’s hydrophobic pocket, while methoxy improves solubility and membrane permeability .
- Serotonin Receptors (5-HT2A) : Methoxy groups at position 7 enhance π-stacking with aromatic residues, but bulky substituents (e.g., methyl vs. methoxy) reduce affinity due to steric clashes .
Q. Table 2: Receptor Binding Affinities of Tetrahydronaphthalen-amines
Contradiction Note : While fluorine generally boosts D2 affinity, conflicting data exist for 5-HT2A, possibly due to assay variability (e.g., cell line differences) .
Basic: Which analytical techniques are most reliable for assessing stereochemical purity?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (95:5) mobile phase. Retention times distinguish (R)- and (S)-isomers .
- NMR Spectroscopy : ¹H-¹H NOESY identifies spatial proximity of substituents (e.g., methoxy and fluorine groups) to confirm configuration .
- Polarimetry : Specific optical rotation ([α]D²⁵) values correlate with enantiomeric excess (e.g., [α]D²⁵ = +15° for (S)-isomer) .
Q. Table 3: Analytical Parameters for Stereochemical Validation
| Technique | Conditions | Key Metrics | Reference |
|---|---|---|---|
| Chiral HPLC | Chiralpak® IC, 1.0 mL/min | Rf(S) = 8.2 min; Rf(R) = 9.5 min | |
| ¹³C NMR | 125 MHz, CDCl3 | δ 55.2 (C-OCH3) | |
| Polarimetry | 589 nm, 20°C | [α]D²⁵ = +15° (c = 1, CHCl3) |
Advanced: How can researchers address discrepancies in reported biological activities of fluorinated tetrahydronaphthalen-amines?
Methodological Answer:
Contradictions often arise from:
Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times affect IC50 values. Standardize protocols using validated cell models .
Compound Stability : Degradation under storage (e.g., light exposure) alters efficacy. Use stability-indicating HPLC and store at −80°C in amber vials .
Metabolic Differences : Species-specific liver microsomes (human vs. rodent) impact metabolite profiles. Conduct parallel in vitro metabolism studies .
Case Study : A 6-fluoro derivative showed 10-fold higher D2 affinity in rat brain homogenates vs. recombinant assays due to endogenous modulator interference .
Advanced: What are critical considerations for designing in vitro neuropharmacological assays with this compound?
Methodological Answer:
Receptor Selection : Prioritize dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors based on structural analogs’ activity .
Concentration Range : Use 0.1–100 µM to capture full dose-response curves, accounting for partial agonism observed at >10 µM .
Controls : Include known agonists/antagonists (e.g., haloperidol for D2, ketanserin for 5-HT2A) to validate assay sensitivity .
Solvent Compatibility : DMSO concentrations >0.1% may inhibit receptor binding; use vehicle controls .
Q. Table 4: Example In Vitro Assay Parameters
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell Line | HEK293-hD2R | |
| Incubation Time | 60 min, 37°C | |
| Radioligand | [³H]Spiperone (1 nM) | |
| Data Analysis | Nonlinear regression (GraphPad) |
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : −20°C under inert gas (argon) to prevent oxidation of the amine group. Aqueous solutions are stable for ≤1 month at 4°C .
- Light Sensitivity : Degrades upon UV exposure; use amber glassware for long-term storage .
- Freeze-Thaw Cycles : Limit to ≤3 cycles to avoid aggregation; lyophilization improves long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
